molecular formula C8H6F3N3 B1412053 2-Amino-4-(trifluoromethyl)pyridine-3-acetonitrile CAS No. 1228898-39-2

2-Amino-4-(trifluoromethyl)pyridine-3-acetonitrile

Cat. No. B1412053
M. Wt: 201.15 g/mol
InChI Key: JLTZECXQJZVERV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-4-(trifluoromethyl)pyridine” is a 2-amino-substituted nitrogen-containing six-membered heterocyclic compound . It is used as an important pharmaceutical intermediate . The empirical formula is C6H5F3N2 and the molecular weight is 162.11 .


Molecular Structure Analysis

The molecular structure of “2-Amino-4-(trifluoromethyl)pyridine” consists of a pyridine ring with an amino group at the 2nd position and a trifluoromethyl group at the 4th position . The InChI key is RWGBXAQMUBGGKQ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Trifluoromethylpyridines are used as a key structural motif in active agrochemical and pharmaceutical ingredients . They are involved in various chemical reactions, but the specific reactions involving “2-Amino-4-(trifluoromethyl)pyridine-3-acetonitrile” are not detailed in the available resources.


Physical And Chemical Properties Analysis

“2-Amino-4-(trifluoromethyl)pyridine” is a solid with a melting point of 70-74 °C . It has an assay of 97% .

Scientific Research Applications

Synthesis and Chemical Properties

A New Expedient Route to 2,6-Diaryl-3-cyano-4-(trifluoromethyl)pyridines 2-Amino-4-(trifluoromethyl)pyridine-3-acetonitrile has been involved in the synthesis of 2,6-diaryl-3-cyano-4-(trifluoromethyl)pyridines through a reaction with β-amino-β-arylacrylonitrile, yielding the product in moderate to excellent yields. This reaction signifies an expedient route to synthesize this class of compounds (Yamaguchi et al., 1998).

Novel Synthetic Route to 2-Amino-3-cyano-4-trifluoromethyl-6-substituted Pyridines A unique rearrangement of 2-O-acetamido-3-cyano-4-trifluoromethyl-6-substituted pyridine intermediates facilitated the creation of 2-amino-3-cyano-4-trifluoromethyl-6-substituted pyridines, demonstrating an innovative synthetic pathway for these compounds (Narsaiah et al., 1994).

Biological and Medicinal Applications

Antimicrobial and Antioxidant Activities The synthesis and evaluation of 2-amino-pyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile derivatives for antimicrobial and antioxidant activities were conducted. Some compounds showed potent activity, indicating their potential in medicinal applications (Lagu & Yejella, 2020).

Materials Science and Coordination Chemistry

Coordination Polymers and Luminescent Properties The compound has been used in the creation of coordination polymers with unique luminescent properties, highlighting its role in materials science and coordination chemistry (Qin et al., 2012).

High Performance Polymers 2,6-Bis(4-iodophenyl)-4-(4-trifluoromethylphenyl)pyridine was synthesized and used to prepare aromatic fluorinated poly(pyridine amide)s, showcasing applications in the field of high-performance polymers (Xie et al., 2022).

Safety And Hazards

“2-Amino-4-(trifluoromethyl)pyridine” is considered hazardous. It is harmful if inhaled, in contact with skin, or if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name

2-[2-amino-4-(trifluoromethyl)pyridin-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)6-2-4-14-7(13)5(6)1-3-12/h2,4H,1H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTZECXQJZVERV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)CC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501228587
Record name 2-Amino-4-(trifluoromethyl)-3-pyridineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501228587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(trifluoromethyl)pyridine-3-acetonitrile

CAS RN

1228898-39-2
Record name 2-Amino-4-(trifluoromethyl)-3-pyridineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228898-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-(trifluoromethyl)-3-pyridineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501228587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-(trifluoromethyl)pyridine-3-acetonitrile
Reactant of Route 2
Reactant of Route 2
2-Amino-4-(trifluoromethyl)pyridine-3-acetonitrile
Reactant of Route 3
2-Amino-4-(trifluoromethyl)pyridine-3-acetonitrile
Reactant of Route 4
Reactant of Route 4
2-Amino-4-(trifluoromethyl)pyridine-3-acetonitrile
Reactant of Route 5
2-Amino-4-(trifluoromethyl)pyridine-3-acetonitrile
Reactant of Route 6
2-Amino-4-(trifluoromethyl)pyridine-3-acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.